D8-MMAF hydrochloride
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Overview
Description
D8-MMAF (hydrochloride) is a deuterated form of MMAF (hydrochloride), which is a potent inhibitor of tubulin polymerization. This compound is used as a cytotoxic component in antibody-drug conjugates (ADCs) and has significant applications in cancer therapy due to its ability to disrupt microtubule formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D8-MMAF (hydrochloride) involves the deuteration of MMAF (hydrochloride). The process typically includes the incorporation of deuterium atoms into the molecular structure of MMAF (hydrochloride) through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of D8-MMAF (hydrochloride) involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet the standards required for scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
D8-MMAF (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
D8-MMAF (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterated compounds.
Biology: Employed in cell biology research to study the effects of microtubule disruption on cellular processes.
Medicine: Utilized in the development of ADCs for targeted cancer therapy, leveraging its cytotoxic properties to kill cancer cells.
Industry: Applied in the pharmaceutical industry for the production of ADCs and other therapeutic agents .
Mechanism of Action
D8-MMAF (hydrochloride) exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
MMAF (hydrochloride): The non-deuterated form of D8-MMAF (hydrochloride), also used in ADCs.
MMAE (hydrochloride): Another microtubule-disrupting agent used in ADCs, but with different potency and toxicity profiles.
Uniqueness
D8-MMAF (hydrochloride) is unique due to its deuterated nature, which can provide advantages in terms of stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C39H66ClN5O8 |
---|---|
Molecular Weight |
776.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1/i4D3,5D3,24D,33D; |
InChI Key |
BUPKFQQDMNUXOY-HKTWAXPZSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC.Cl |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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